molecular formula C20H22N2O2S B3414952 2-({3-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]PROPYL}SULFANYL)-1H-1,3-BENZODIAZOLE CAS No. 950380-60-6

2-({3-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]PROPYL}SULFANYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B3414952
CAS No.: 950380-60-6
M. Wt: 354.5 g/mol
InChI Key: SNRLCFIROHDBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]propyl}sulfanyl)-1H-1,3-benzodiazole is a heterocyclic compound featuring a 1H-1,3-benzodiazole core. This bicyclic aromatic system contains two nitrogen atoms at positions 1 and 3, distinguishing it from benzimidazoles (which have nitrogen atoms at positions 1 and 2). The benzodiazole moiety is substituted at position 2 with a sulfanyl (-S-) group connected to a propyl chain. This chain terminates in a phenoxy group substituted with a methoxy (-OCH₃) group at position 2 and a propenyl (allyl, -CH₂CH=CH₂) group at position 2.

Properties

IUPAC Name

2-[3-(2-methoxy-4-prop-2-enylphenoxy)propylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-7-15-10-11-18(19(14-15)23-2)24-12-6-13-25-20-21-16-8-4-5-9-17(16)22-20/h3-5,8-11,14H,1,6-7,12-13H2,2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRLCFIROHDBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]PROPYL}SULFANYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 2-methoxy-4-(prop-2-en-1-yl)phenol with a suitable benzodiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-({3-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]PROPYL}SULFANYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The methoxy and prop-2-en-1-yl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-({3-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]PROPYL}SULFANYL)-1H-1,3-BENZODIAZOLE exhibit significant anticancer properties.

Case Study: SRB Assay Results

A Sulforhodamine B (SRB) assay was used to evaluate the anticancer activity against various cancer cell lines. The results are summarized in the following table:

Cell Line Compound Concentration (µM) Inhibition (%)
Breast Cancer (MCF7)1065
CNS Cancer (U87MG)1070
Renal Cancer (A498)1060
Melanoma (A375)1075

These results suggest that the compound has a potent inhibitory effect on cancer cell proliferation, indicating potential for further development as an anticancer agent .

Anti-inflammatory Properties

The compound's structure allows it to interact with macrophage migration inhibitory factor (MIF), a key player in inflammatory responses. Research indicates that targeting MIF can modulate immune responses and reduce inflammation in diseases such as rheumatoid arthritis and sepsis.

Cellular Uptake and Selectivity

Studies have demonstrated that the compound is selectively taken up by cancer cells compared to normal cells. This selectivity enhances its potential as a targeted therapy.

Uptake Study Results

A fluorescent assay was conducted to assess cellular uptake:

Cell Type Fluorescent Intensity (AU)
Cancer Cells (THP-1)1500
Normal PBMC Cells300

The significantly higher uptake in cancer cells suggests that the compound may be effective in delivering therapeutic agents specifically to tumor sites .

Mechanism of Action

The mechanism of action of 2-({3-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]PROPYL}SULFANYL)-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may modulate signaling pathways by interacting with specific receptors or proteins involved in cellular communication.

Comparison with Similar Compounds

Sulfur-Containing Groups

  • Target Compound : Sulfanyl (-S-) group linked via a propyl chain.
  • Similar Compounds: 3-[2-Methoxypropoxy]-pyridinylmethanesulfinyl-benzimidazole (): Contains a sulfinyl (-SO-) group, which enhances metabolic stability compared to sulfanyl . Montelukast (): Features a sulfanyl group connected to a cyclopropylmethyl-quinolinyl system. The sulfanyl group here is critical for leukotriene receptor antagonism, suggesting that sulfanyl moieties in the target compound may also confer bioactivity .

Aromatic and Aliphatic Substituents

  • The propenyl group may increase lipophilicity (logP) compared to morpholinyl or dimethylamino substituents in derivatives .
  • Benzimidazole Derivatives (): 3o/3p: Morpholin-4-ylpropoxy groups improve water solubility via tertiary amine protonation at physiological pH. 3q/3r: Dimethylaminomethylbenzenesulfonyl groups enhance membrane permeability due to their amphiphilic nature .

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Sulfur Group Key Substituents Potential Properties
Target Compound 1H-1,3-Benzodiazole Sulfanyl (-S) 2-Methoxy-4-propenylphenoxy Moderate solubility, high reactivity
3o/3p () Benzimidazole Sulfinyl (-SO) Morpholin-4-ylpropoxy High solubility, metabolic stability
Montelukast () Quinoline-based Sulfanyl (-S) Cyclopropylmethyl, chloroquinolinyl Lipophilic, receptor antagonism

Research Implications and Gaps

  • Structural Analysis: SHELX programs () are widely used for crystallographic refinement, suggesting that the target compound’s structure could be resolved using these tools.
  • Biological Activity : Benzimidazole derivatives in are often explored for therapeutic applications (e.g., proton pump inhibitors). The target compound’s propenyl group may offer unique bioactivity, but further studies are needed .
  • Synthetic Challenges : and describe multi-step syntheses for sulfinyl/sulfonyl benzimidazoles. The target compound’s synthesis may require controlled conditions to prevent sulfanyl oxidation .

Biological Activity

The compound 2-({3-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]PROPYL}SULFANYL)-1H-1,3-BENZODIAZOLE is a member of the benzimidazole family, which has been widely studied for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound includes a benzimidazole core linked to a sulfanyl group and a methoxyphenyl moiety. The presence of the prop-2-en-1-yl group enhances its reactivity and biological potential.

Antimicrobial Activity

Benzimidazole derivatives, including the compound , have shown significant antimicrobial properties. A review of various benzimidazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 2 to 250 μg/ml against pathogens like Staphylococcus aureus and Candida albicans .

CompoundMIC (μg/ml)Target Organism
Benzimidazole Derivative A50S. typhi
Benzimidazole Derivative B12.5S. aureus
Benzimidazole Derivative C250C. albicans

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit anticancer properties by modulating growth in various cancer cell lines. For example, specific derivatives have been shown to inhibit proliferation in estrogen-dependent breast cancer cell lines (MCF-7) and independent lines (MDA-MB 231), suggesting their potential role in breast cancer therapy . The mechanisms include interference with estrogen receptor pathways and induction of apoptosis.

Structure-Activity Relationship (SAR)

The SAR studies on benzimidazole derivatives reveal that modifications on the phenyl and methoxy groups significantly influence their biological activity. The introduction of different substituents can enhance potency and selectivity against specific targets. For example, the presence of electron-donating groups often increases antibacterial activity, while electron-withdrawing groups may enhance anticancer properties .

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of benzimidazole derivatives, researchers synthesized compounds with varying substitutions on the benzene ring. The results indicated that compounds with methoxy groups exhibited superior antimicrobial activity compared to their unsubstituted counterparts .

Case Study 2: Anticancer Mechanisms

Another investigation focused on two specific benzimidazole-based sulfonamides designed to target prostate cancer cells. These compounds were found to significantly reduce cell viability in vitro, with distinct effects on estrogen receptor-mediated pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({3-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]PROPYL}SULFANYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 2
Reactant of Route 2
2-({3-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]PROPYL}SULFANYL)-1H-1,3-BENZODIAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.